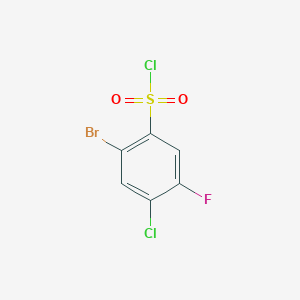

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride

Descripción general

Descripción

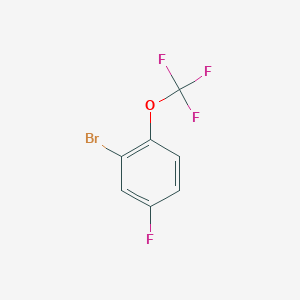

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is a compound that is not directly discussed in the provided papers, but its related chemistry can be inferred from studies on similar halogenated arenes and their reactivity. The compound likely possesses unique reactivity due to the presence of multiple halogens and the sulfonyl chloride group, which can be involved in various chemical transformations.

Synthesis Analysis

The synthesis of halogenated arenes with sulfonyl chloride functionality can be approached through methods such as chlorosulfonation, as seen in the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride . An alternative route to similar compounds involves the Schiemann reaction, which includes diazotization, precipitation with tetrafluoroboric acid, and pyrolysis of the precipitated diazonium tetrafluoroborate . These methods suggest potential synthetic pathways for 2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride, although the specific synthesis is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated compounds like 2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride is typically characterized by the electronic effects of the halogens and the sulfonyl group. These substituents can influence the electron density distribution in the aromatic ring, affecting its reactivity . The presence of different halogens can lead to various isomeric forms, as seen in the case of non-geminal bromofluoro- and chlorofluoro-cyclotriphosphazenes, which exhibit cis-trans isomerism .

Chemical Reactions Analysis

The chemical reactivity of halogenated arenes with sulfonyl chloride groups can involve nucleophilic aromatic substitution (S(N)Ar) reactions. The reactivity order for different halogens in S(N)Ar reactions has been studied, with fluorine typically being the most reactive, followed by bromine, chlorine, and iodine, depending on the nucleophile and conditions . The presence of a sulfonyl chloride group can further enhance the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride can be anticipated based on the properties of similar compounds. The presence of halogens and the sulfonyl chloride group is likely to increase the compound's density and boiling point compared to unsubstituted benzene. The compound's solubility in organic solvents may be high due to its polar nature, and it may exhibit reactivity towards a wide range of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles . The specific physical and chemical properties would need to be determined experimentally, as they are not provided in the papers.

Aplicaciones Científicas De Investigación

Synthesis of Intermediate Compounds

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is utilized in the synthesis of various intermediate compounds. For example, it aids in the preparation of key intermediates like methyl 5-amino-2-chloro-4-fl~orophenylthioacetate, which are further used in the synthesis of pesticides, including herbicides like j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Activation of Hydroxyl Groups in Polymers

This chemical serves as an effective activating agent for the covalent attachment of biologicals to various solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, which are used in various therapeutic applications, such as bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).

In Synthesis of 1,2,4-Benzothiadiazine-1,1-Dioxides

This compound is also used in the condensation of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines, leading to the formation of 1,2,4-benzothiadiazine-1,1-dioxides under mild, non-catalytic conditions (A. Cherepakha, V. O. Kovtunenko, A. Tolmachev, & O. Lukin, 2011).

In Photoreduction Processes

It plays a role in photoreduction processes, such as in the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms various photoreduction products including 4-bromonitrosobenzene and 4-bromo-2-chloroaniline (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride is the aromatic ring in organic compounds . The compound acts as an electrophile, which means it seeks out electron-rich areas in other molecules to form bonds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the electrophile (2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride) forming a sigma-bond with the aromatic ring, generating a positively charged intermediate . This intermediate then loses a proton, reforming the aromatic ring and resulting in a substituted benzene .

Biochemical Pathways

The compound’s action affects the synthesis of polysubstituted benzenes . These are complex organic molecules that play various roles in biochemistry, including serving as key components in many pharmaceuticals .

Pharmacokinetics

It’s known that the compound is moisture sensitive and hydrolyzes in water , which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a substituted benzene . This can serve as a building block for the synthesis of more complex organic compounds, including pharmaceuticals .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive and can hydrolyze in water . It should also be stored away from oxidizing agents and bases . Furthermore, the compound’s reactivity can be influenced by the presence of other substituents on the aromatic ring .

Propiedades

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUYKWEMDXLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661352 | |

| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-fluorobenzenesulfonyl chloride | |

CAS RN |

874801-47-5 | |

| Record name | 2-Bromo-4-chloro-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)